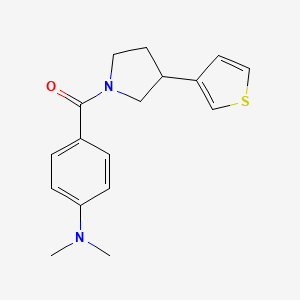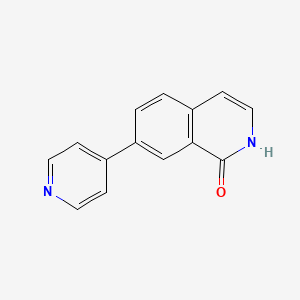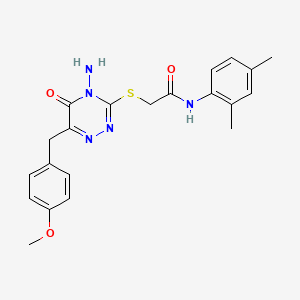
(4-(Dimethylamino)phenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Dimethylamino)phenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H20N2OS and its molecular weight is 300.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Synthesis of Thienyl-Substituted Pyridinium Salts for Nonlinear Optics : A study focused on synthesizing a series of thienyl-substituted pyridinium salts with different counter-anions. These salts demonstrated significant second-order nonlinear optical (NLO) properties. Some of these salts, notably those involving dimethylamino thiophene structures, exhibited noncentrosymmetric structures crucial for NLO applications (Li et al., 2012).
Organotin(IV) Complexes for Antimicrobial Activities : Research on organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone revealed their potential as drugs due to their antibacterial activities. This indicates the applicability of such complexes in medicinal chemistry and drug design (Singh et al., 2016).
Photophysical and Electrochemical Properties
- Novel Electroluminescent Conjugated Polyelectrolytes : A study on copolymers involving 9,9-bis(3‘-(N,N-dimethylamino)propyl)-2,7-fluorene showed their application in electroluminescent devices. These copolymers, due to their chemical structure, exhibited high external quantum efficiencies, making them potential candidates for electronic and optoelectronic applications (Huang et al., 2004).
Antimicrobial and Antitumor Activities
- Antimicrobial and Antitumor Potential of Pyrazolopyridines : Research into the antimicrobial and antitumor activities of pyrazolopyridine derivatives highlighted their potential as therapeutic agents. The study found that some compounds showed significant activity against liver and breast cancer cell lines, as well as against various bacterial and fungal strains (El‐Borai et al., 2013).
Nonlinear Optical Properties
- N-Aryl Stilbazolium Dyes for Nonlinear Optics : A study on trans-4-p-(dimethylamino)-N-R-4-pyridinium chloride salts explored their first hyperpolarizability β values using hyper-Rayleigh scattering. The results indicated significant nonlinear optical (NLO) activities, which are essential in the development of NLO materials (Liu et al., 2008).
特性
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)16-5-3-13(4-6-16)17(20)19-9-7-14(11-19)15-8-10-21-12-15/h3-6,8,10,12,14H,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRHMGGCKMZBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2980619.png)

![Octahydro-pyrazino[1,2-a]azepin-1-one](/img/structure/B2980621.png)
![1-(2,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2980622.png)


![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2980636.png)
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2980637.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide](/img/structure/B2980638.png)


